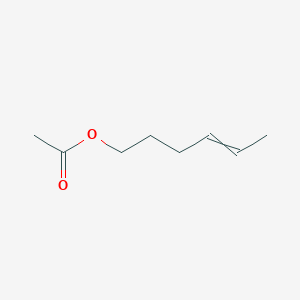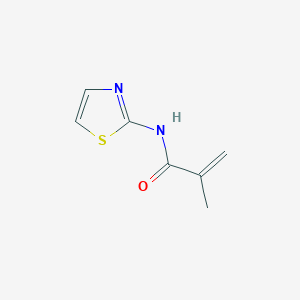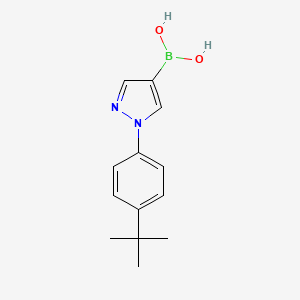
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a base. For instance, the compound can be synthesized by reacting 4-tert-butylphenylboronic acid with 1-bromo-4-(1H-pyrazol-4-yl)benzene in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Suzuki-Miyaura coupling reactions apply. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields the corresponding phenol, while Suzuki-Miyaura coupling reactions result in the formation of biaryl compounds .
Scientific Research Applications
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The tert-butyl group and pyrazole ring may also influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the pyrazole ring.
1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Contains a pyridine ring instead of a boronic acid group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl derivatives.
Uniqueness
The unique combination of the tert-butyl group, pyrazole ring, and boronic acid group in (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid makes it particularly versatile in organic synthesis.
Properties
Molecular Formula |
C13H17BN2O2 |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
[1-(4-tert-butylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(8-15-16)14(17)18/h4-9,17-18H,1-3H3 |
InChI Key |
DMCTXUUXWJDTRB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
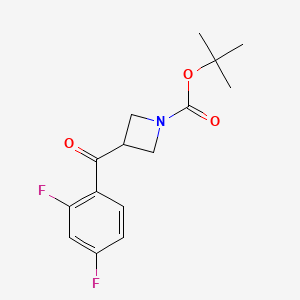

![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
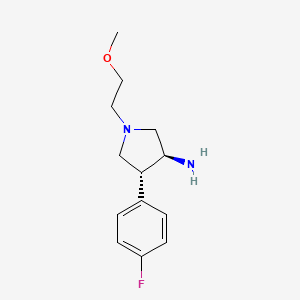
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
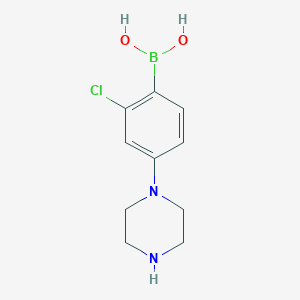
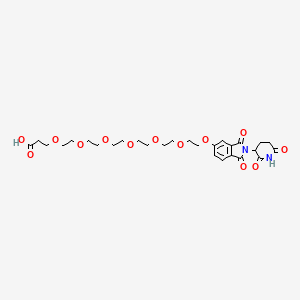
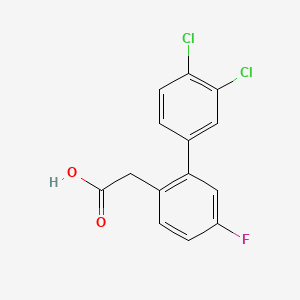
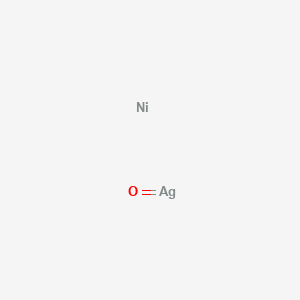
![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
